molecular formula C8H6Br2N2O2 B2654316 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide CAS No. 725234-40-2

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide

Cat. No.: B2654316
CAS No.: 725234-40-2
M. Wt: 321.956
InChI Key: OQZYGPDIBLRGRQ-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a chemical compound with significant applications in various fields of scientific research. It is characterized by its molecular formula C8H6Br2N2O2 and a molecular weight of 321.95 g/mol . This compound is known for its role as an intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide can be achieved through several methods. One common approach involves the condensation of 5-bromo-2-aminopyridine with ethyl bromopyruvate, followed by cyclization to form the imidazo[1,2-a]pyridine ring . This reaction typically requires the use of a base such as potassium carbonate and is conducted under reflux conditions.

Industrial production methods often involve multicomponent reactions, oxidative coupling, and tandem reactions to achieve higher yields and purity . These methods are optimized for large-scale production and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields of research.

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2.BrH/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;/h1-4H,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZYGPDIBLRGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725234-40-2
Record name 725234-40-2
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